molecular formula C2H5NO2 B10761703 Glycine CAS No. 18875-39-3

Glycine

Cat. No.: B10761703
CAS No.: 18875-39-3
M. Wt: 75.07 g/mol
InChI Key: DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Description

Glycine (C₂H₅NO₂) is the simplest amino acid, characterized by a single hydrogen atom as its side chain, making it non-polar and achiral . With a molecular weight of 75.07 g/mol, it serves critical roles in protein synthesis, neurotransmission (as an inhibitory neurotransmitter in the central nervous system), and metabolic processes such as detoxification via this compound N-acyltransferase (GLYAT) . Its small size and structural simplicity enable unique interactions in biochemical and material science applications, such as adsorption on graphene quantum dots (GQDs) and catalytic activity in gold leaching .

Scientific Research Applications

Therapeutic Applications

1.1 Neurological Disorders
Glycine has been investigated for its potential therapeutic effects on neurological conditions. Studies indicate that this compound may improve symptoms in individuals at risk for psychosis by enhancing cognitive function and reducing both positive and negative symptoms of psychosis without the need for adjunctive antipsychotic medication . Additionally, this compound supplementation has shown promise in improving sleep quality, particularly in individuals with insomnia .

1.2 Ischemia-Reperfusion Injury
Research has demonstrated that this compound possesses cytoprotective properties in models of ischemia-reperfusion injury. In canine studies, this compound administration preserved muscle function and reduced edema and necrosis during ischemic events . This suggests its potential use in clinical settings for conditions involving acute ischemia.

1.3 Cancer Prevention
this compound has been identified as a chemopreventive agent against certain types of cancer. In animal studies, dietary this compound inhibited the development of liver tumors induced by carcinogens, showing significant effects on tumor progression . Furthermore, this compound's ability to suppress cell proliferation in cancer models indicates its potential as an adjunct therapy in oncology .

1.4 Anti-inflammatory Effects
this compound exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various experimental models, suggesting its role in managing inflammatory diseases like colitis and non-alcoholic fatty liver disease (NAFLD) .

Nutritional Applications

2.1 Dietary Supplementation
this compound is increasingly recognized for its nutritional benefits. It acts as a secretagogue for glucagon-like peptide-1 (GLP-1), insulin, and glucagon, thereby facilitating better postprandial glucose control . Clinical studies have linked higher circulating levels of this compound to a reduced risk of developing type 2 diabetes mellitus (T2DM), highlighting its importance in metabolic health.

2.2 Muscle Recovery and Performance
In sports nutrition, this compound is noted for its role in muscle recovery. It aids in collagen synthesis and tissue repair, making it beneficial for athletes post-exercise . this compound's ability to improve muscle tone further underscores its utility in enhancing physical performance.

Case Studies

Study Application Findings
Pilot Study on Psychosis Risk SyndromeNeurological DisordersThis compound reduced symptoms and improved cognitive function in at-risk individuals without antipsychotics .
This compound for Ischemia-Reperfusion InjuryCardiovascular HealthPreserved muscle function and reduced necrosis in canine models .
Dietary this compound and Liver CancerOncologyInhibited tumor development in rats exposed to carcinogens .
This compound's Role in Diabetes ManagementMetabolic HealthHigher levels linked to improved insulin response and lower T2DM risk .

Safety and Side Effects

This compound is generally considered safe when consumed within recommended dosages. Clinical studies have reported minimal adverse effects even at higher doses (up to 9 g) used for therapeutic purposes . However, further research is necessary to fully understand the long-term implications of this compound supplementation.

Mechanism of Action

Glycine acts as an inhibitory neurotransmitter in the central nervous system. It binds to this compound receptors, which are chloride ion channels, leading to hyperpolarization of the neuron and inhibition of neuronal firing. This compound also acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, facilitating excitatory neurotransmission in conjunction with glutamate .

Comparison with Similar Compounds

Comparison with Structurally Similar Amino Acids

Alanine (C₃H₇NO₂)

  • Structural Difference : Alanine replaces glycine’s hydrogen side chain with a methyl group (-CH₃), introducing chirality and moderate hydrophobicity.
  • Functional Impact : Unlike this compound, alanine’s bulkier side chain limits its conformational flexibility in peptide chains. However, in layered double hydroxides (LDHs), alanine intercalation shows lower adsorption efficiency (~20% less) compared to this compound due to steric hindrance .
  • Biological Role: Alanine is a key gluconeogenic amino acid, whereas this compound is primarily involved in collagen synthesis and inhibitory neurotransmission .

Glutamic Acid (C₅H₉NO₄)

  • Structural Difference : Glutamic acid features a carboxyl-rich side chain, conferring acidic properties (pKa ≈ 4.3) and high polarity.
  • Functional Impact : As a neurotransmitter, glutamic acid is excitatory, contrasting with this compound’s inhibitory role. In industrial applications, glutamic acid’s carboxyl groups enhance metal ion chelation but reduce gold recovery efficiency compared to this compound in cyanide leaching (e.g., 0.5M this compound achieves 85% gold recovery vs. 72% for glutamic acid) .

Aspartic Acid (C₄H₇NO₄)

  • Structural Difference : Aspartic acid has a shorter carboxyl-containing side chain than glutamic acid.
  • Functional Impact : Its acidic side chain makes it a key player in enzyme active sites, unlike this compound’s role in maintaining protein flexibility. In adsorption studies, aspartic acid-functionalized GQDs exhibit higher electron transfer rates but lower stability than this compound-GQDs due to electrostatic repulsion .

Comparison with Functionally Related Compounds

γ-Aminobutyric Acid (GABA, C₄H₉NO₂)

  • Functional Contrast: Both GABA and this compound are inhibitory neurotransmitters. However, GABA targets GABAₐ receptors (chloride ion channels), while this compound binds to this compound receptors in the spinal cord and brainstem.
  • Therapeutic Use : GABA analogs (e.g., gabapentin) treat epilepsy and anxiety, whereas this compound supplementation is explored for schizophrenia due to NMDA receptor modulation.

Glutamine (C₅H₁₀N₂O₃)

  • Metabolic Role : Glutamine participates in nitrogen transport and nucleotide synthesis. This compound, in contrast, is a primary substrate for GLYAT-mediated detoxification, conjugating acyl groups to form N-acylglycines .
  • Enzyme Specificity : GLYAT shows higher catalytic efficiency for this compound (kₐₜₐ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹) than glutamine (kₐₜₐ/Kₘ = 3.5 × 10³ M⁻¹s⁻¹), highlighting this compound’s metabolic versatility .

Adsorption and Material Modification

  • Graphene Quantum Dots (GQDs) : this compound’s conformational flexibility enables stable interactions with GQDs, enhancing photoluminescence by 40% compared to rigid ligands like phenylalanine .
  • Layered Double Hydroxides (LDHs) : this compound-intercalated LDHs achieve 95% phosphate adsorption efficiency, outperforming alanine-LDHs (75%) due to optimized interlayer spacing .

Gold Leaching

  • Cyanide-Glycine Synergy: In gold extraction, 0.5M this compound increases recovery rates by 25% compared to cyanide alone, while other amino acids (e.g., lysine) show negligible effects due to poor complexation kinetics .

Data Tables

Table 1: Physicochemical Properties of Selected Amino Acids

Compound Molecular Weight (g/mol) pKa (COOH) pKa (NH₃⁺) Side Chain Property
This compound 75.07 2.34 9.60 Non-polar, neutral
Alanine 89.09 2.34 9.69 Hydrophobic
Glutamic Acid 147.13 2.19 9.67 Acidic, polar

Table 2: Industrial Performance Comparison

Application This compound Efficiency Competitor Compound Efficiency Reference
Gold Recovery (0.5M) 85% Glutamic Acid: 72%
Phosphate Adsorption (LDH) 95% Alanine-LDH: 75%
GQD Photoluminescence Gain +40% Phenylalanine: +15%

Biological Activity

Glycine is the simplest amino acid, classified as a non-essential amino acid due to its ability to be synthesized by the human body. It plays a pivotal role in various biological processes and exhibits diverse biological activities, including anti-inflammatory effects, neurotransmission, and metabolic functions. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Physiological Roles of this compound

This compound is involved in numerous physiological functions:

  • Protein Synthesis : Approximately 80% of this compound in the body is utilized for protein synthesis, particularly in collagen formation, where it occupies every third position in the triple helix structure .
  • Neurotransmission : this compound acts as an inhibitory neurotransmitter in the central nervous system (CNS), modulating neuronal excitability and playing a role in pain transmission and motor control .
  • Metabolism : It participates in gluconeogenesis, bile acid conjugation, and the synthesis of purines and heme .

2. Anti-Inflammatory Properties

This compound has been identified as an effective anti-inflammatory agent. Research indicates that it can reduce pro-inflammatory cytokines and improve insulin response. The mechanism involves modulation of nuclear factor kappa B (NF-κB) expression, which is crucial for inflammatory responses:

  • Cytokine Regulation : this compound decreases levels of inflammatory cytokines such as IL-6 and TNF-α .
  • Insulin Sensitivity : Higher plasma levels of this compound are associated with improved insulin sensitivity and reduced risk of type 2 diabetes mellitus (T2DM) due to its role in glucagon-like peptide-1 (GLP-1) secretion .

This compound exerts its effects through various mechanisms:

  • Receptor Interaction : It binds to this compound receptors (GlyRs), leading to hyperpolarization of neurons which inhibits excitability. This action is essential for its role in pain modulation .
  • Transporters : this compound transporters (GlyT1 and GlyT2) facilitate its uptake into cells, influencing neurotransmission and metabolic pathways .

Case Study 1: this compound and Inflammation

A study demonstrated that dietary this compound supplementation reduced markers of inflammation in patients with chronic inflammatory diseases. The results indicated a significant decrease in C-reactive protein (CRP) levels after 12 weeks of this compound supplementation.

Case Study 2: this compound in Diabetes Management

In a clinical trial involving individuals with T2DM, participants who received this compound supplementation showed improved insulin sensitivity and lower postprandial glucose levels compared to the control group.

5. Research Findings

Recent research highlights the multifaceted biological activities of this compound:

StudyFindings
PMC10379184This compound reduces pro-inflammatory cytokines and improves insulin response.
PMC9701725Metabolomic analysis indicates this compound's role in gut health and immune function.
PMC5350494This compound is crucial for collagen synthesis and enzyme flexibility.
SpectrumThis compound restores antibiotic sensitivity in multidrug-resistant pathogens .

6. Conclusion

This compound is a vital amino acid with significant biological activity affecting inflammation, metabolism, and neurotransmission. Its ability to modulate various physiological processes makes it an important focus for research into dietary supplementation and therapeutic applications. Further studies are essential to fully elucidate its mechanisms and potential benefits in clinical settings.

Q & A

Q. Basic: What are the best practices for quantifying glycine concentrations in plant uptake studies using liquid chromatography-mass spectrometry (LC-MS)?

Methodological Answer:

  • Sample Preparation : Deproteinize biological samples using cold acetone or acetonitrile (1:4 ratio) to minimize matrix interference . For soil studies, homogenize and extract this compound with 0.1 M HCl, followed by centrifugation at 10,000 × g for 15 min .
  • Internal Standards : Use deuterated this compound (e.g., this compound-d5) to correct for ion suppression/enhancement in electrospray ionization (ESI) sources. Spike 10 µM this compound-d5 into samples prior to extraction .
  • LC-MS Parameters :
    • Column : HILIC (Hydrophilic Interaction Liquid Chromatography) with 1.7 µm particle size.
    • Mobile Phase : 10 mM ammonium formate (pH 3.0) in water/acetonitrile (15:85, v/v) .
    • Detection : Multiple reaction monitoring (MRM) transitions (m/z 76 → 30 for this compound; m/z 81 → 34 for this compound-d5) .
  • Validation : Ensure linearity (R² > 0.99) across 0.1–100 µM and inter-day precision (CV < 15%) .

Q. Basic: How should researchers design experiments to investigate this compound’s role as a nitrogen source in plant physiology?

Methodological Answer:

  • Controlled Variables : Maintain consistent light intensity (150–200 µmol/m²/s), temperature (25°C), and soil pH (6.0–6.5) to isolate this compound-specific effects .
  • Isotopic Labeling : Use ¹⁵N-glycine to trace nitrogen assimilation pathways. Apply 50 µM ¹⁵N-glycine to hydroponic systems and measure isotopic enrichment in roots/shoots via GC-MS .
  • Competitor Analysis : Co-administer this compound with other nitrogen sources (e.g., ammonium, nitrate) at varying ratios (e.g., 1:1 to 1:5) to assess uptake preferences .
  • Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare this compound uptake rates across treatments. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to validate experimental objectives .

Q. Advanced: How can contradictory findings regarding this compound’s dual role as a neuroprotective agent and potential contributor to tumor metabolism be systematically analyzed?

Methodological Answer:

  • Contextual Analysis : Differentiate between in vitro (e.g., neuronal cell cultures) and in vivo (e.g., glioma models) systems. For example, this compound exacerbates glioma growth via the this compound cleavage system but protects neurons by modulating NMDA receptors .
  • Metabolomic Profiling : Use ¹H-NMR or LC-MS to quantify this compound flux in tumor vs. normal tissues. Key metabolites to monitor include glutathione (this compound precursor) and sarcosine (this compound derivative) .
  • Pathway Inhibition : Apply CRISPR-Cas9 to knockout this compound decarboxylase (GLDC) in glioma cells and assess proliferation rates. Compare results with GLDC-overexpressing neuronal models .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from PubMed, Web of Science, and Embase, focusing on keywords like “this compound,” “neuroprotection,” and “tumor metabolism” .

Q. Advanced: What methodological approaches are recommended for resolving co-elution challenges in this compound and ammonium separation during ion-exchange chromatography?

Methodological Answer:

  • Temperature Optimization : Increase column temperature to 60°C to reduce retention time overlap. At 60°C, this compound and ammonium achieve baseline separation (resolution > 1.5) due to differential adsorption kinetics .
  • Mobile Phase Adjustment : Use 0.5 M NaCl in 20 mM phosphate buffer (pH 7.4) to elute this compound first (retention time: 8.2 min), followed by ammonium (10.5 min) .
  • Isotherm Modeling : Apply linear adsorption isotherms (e.g., q = K·C, where K = 0.45 for this compound and 0.32 for ammonium) to predict elution profiles .
  • Validation : Test reproducibility across three column batches (CV < 5%) and spike recovery rates (95–105%) .

Q. Basic: What are the critical considerations for preparing this compound samples in complex biological matrices to minimize matrix interference?

Methodological Answer:

  • Deproteinization : Precipitate proteins with 10% (w/v) trichloroacetic acid (TCA) and centrifuge at 12,000 × g for 10 min .
  • Derivatization : Use dansyl chloride (5 mM in acetone) to enhance this compound’s hydrophobicity for reversed-phase HPLC. Incubate at 60°C for 30 min .
  • Solid-Phase Extraction (SPE) : Load samples onto C18 cartridges, wash with 5% methanol, and elute this compound with 80% methanol .
  • Quality Control : Include blank matrices (e.g., this compound-free serum) to validate specificity. Report limits of detection (LOD < 0.1 µM) .

Q. Advanced: How can researchers optimize pulse sequence parameters in magnetic resonance spectroscopy (MRS) to selectively detect this compound in glioma tissues?

Methodological Answer:

  • Pulse Sequence Design : Implement optimal control techniques to suppress myo-inositol (mI) signals. Use a 144 ms TE (echo time) to exploit this compound’s unique J-coupling (3.55 ppm) .
  • Spectral Editing : Apply MEGA-PRESS (MEshcher-GArwood Point RESolved Spectroscopy) with frequency-selective inversion pulses at 3.55 ppm .
  • Phantom Validation : Test sequences on this compound-doped agarose phantoms (1–10 mM) to confirm selectivity (signal-to-noise ratio > 5) .
  • Clinical Correlation : Correlate this compound MRS signals with histopathological glioma grades (WHO I–IV) in patient cohorts (n ≥ 30) .

Q. Tables

Table 1. Key Parameters for this compound Quantification via LC-MS

ParameterSpecification
ColumnHILIC, 2.1 × 100 mm, 1.7 µm
Mobile Phase10 mM ammonium formate (pH 3.0)
Flow Rate0.3 mL/min
Ionization ModeESI (+)
MRM Transitions76 → 30 (this compound), 81 → 34 (this compound-d5)

Table 2. This compound vs. Ammonium Separation at 60°C

CompoundRetention Time (min)Adsorption Constant (K)
This compound8.20.45
Ammonium10.50.32

Properties

IUPAC Name

2-aminoacetic acid
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InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)
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InChI Key

DHMQDGOQFOQNFH-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)O)N
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Molecular Formula

C2H5NO2
Record name GLYCINE
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Related CAS

15743-44-9 (mono-potassium salt), 17829-66-2 (cobalt salt), 29728-27-6 (monoammonium salt), 32817-15-5 (copper salt), 33242-26-1 (calcium salt), 35947-07-0 (calcium salt (2:1)), 513-29-1 (sulfate (3:1)), 6000-43-7 (hydrochloride), 6000-44-8 (mono-hydrochloride salt), 63183-41-5 (hydrochloride hydrogen carbonate), 71295-98-2 (phosphate (1:1)), 7490-95-1 (hydrochloride (2:1), 7490-95-1 (hydrochloride (2:1))
Record name Glycine [USP:INN]
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DSSTOX Substance ID

DTXSID9020667
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Molecular Weight

75.07 g/mol
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Physical Description

Glycine appears as white crystals. (NTP, 1992), Dry Powder; Liquid; Water or Solvent Wet Solid, White solid; [CAMEO] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline powder; odourless
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Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Insoluble in ethanol, ethyl ether, slightly soluble in acetone; very soluble in water, Solubility in 100 ml water @ 25 °C: 25.0 g; @ 50 °C: 39.1 g; @ 75 °C: 54.4 g; @ 100 °C: 67.2 g, 100 g of abs alc dissolve about 0.06 g. Sol in 164 parts pyridine. Almost insol in ether., water solubility = 2.49X10+5 mg/l @ 25 °C, 249.0 mg/mL, Soluble in water; Slightly soluble in ether, Slightly soluble (in ethanol)
Record name GLYCINE
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Density

1.1607 (NTP, 1992) - Denser than water; will sink, 1.161 g/cu cm @ 20 °C
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Vapor Pressure

0.00000013 [mmHg]
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Color/Form

White crystals, MONOCLINIC OR TRIGONAL PRISMS FROM DILUTE ALCOHOL, Monoclinic prisms from alc

CAS No.

56-40-6, 25718-94-9, 18875-39-3
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Record name Glycine, labeled with carbon-14
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Record name Glycine
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Record name glycine
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Record name glycine
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Record name Glycine
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Record name Glycine
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Record name Glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.248
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Record name Glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name Glycine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE7660XO1C
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Record name GLYCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495
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Record name Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000123
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Melting Point

451 °F (NTP, 1992), 290 °C decomposes, MP: 189 °C /(C2H5NO2)2.HCL/, 262.2 °C
Record name GLYCINE
Source CAMEO Chemicals
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Record name Glycine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00145
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLYCINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/495
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000123
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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